2,6-diphenyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
2,6-diphenyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and two phenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2,6-diphenyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . The pyridine ring can be introduced through a condensation reaction with appropriate reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2,6-diphenyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings, respectively.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,6-diphenyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2,6-diphenyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2,6-diphenyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide include other thiazole and pyridine derivatives. These compounds often share similar biological activities but differ in their specific molecular structures and properties. For instance:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H15N3OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,6-diphenyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H15N3OS/c25-20(24-21-22-11-12-26-21)17-13-18(15-7-3-1-4-8-15)23-19(14-17)16-9-5-2-6-10-16/h1-14H,(H,22,24,25) |
InChI Key |
TVBASXQHVRRQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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